N-(sec-butyl)-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6/c1-5-19(2)30-26(34)18-32-23-16-25(39-4)24(38-3)15-22(23)28(36)33(29(32)37)17-20-9-11-21(12-10-20)27(35)31-13-7-6-8-14-31/h9-12,15-16,19H,5-8,13-14,17-18H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNJMWMXEFZRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Properties
Recent studies have indicated that compounds similar to N-(sec-butyl)-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated effective inhibition of cancer cell proliferation across various types.
Key Findings:
- Cell Lines Tested: MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HCT 116 (colon cancer).
- Mechanism of Action: Compounds have been shown to induce apoptosis and inhibit microtubule assembly, which is critical for cancer cell division .
- IC50 Values: Some derivatives have IC50 values as low as 4.363 μM against HCT 116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Dioxoquinazoline Core: This moiety is known for its ability to interact with various biological targets.
- Piperidine Substitution: Enhances solubility and bioavailability.
- Dimethoxy Groups: May contribute to increased interaction with cellular receptors.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinazoline core via cyclization reactions.
- Introduction of the piperidine and acetamide functionalities.
- Final modifications to achieve the desired sec-butyl substitution.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- NMR Spectroscopy: To confirm molecular structure.
- Mass Spectrometry: For molecular weight determination.
- X-ray Crystallography: To elucidate the three-dimensional arrangement of atoms.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of structurally related compounds, it was found that certain derivatives induced significant morphological changes in MDA-MB-231 cells at concentrations as low as 1.0 μM. The study highlighted that these compounds could enhance caspase-3 activity significantly at higher concentrations (10.0 μM), confirming their role in apoptosis induction .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar quinazoline derivatives revealed potential binding interactions with tyrosine kinases and other oncogenic targets. These studies suggest that modifications in the side chains could enhance binding affinity and selectivity towards cancer-related proteins .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 4.363 | Apoptosis induction |
| Compound B | HepG2 | 18.76 | Microtubule destabilization |
| Compound C | HCT 116 | 10.0 | Inhibition of cell cycle progression |
Comparison with Similar Compounds
Key Structural Differences and Implications
The compound shares structural homology with other quinazolinone derivatives but exhibits unique substitutions that differentiate its activity and solubility. Below is a comparative analysis:
Piperidine vs. Pyrrolidine Carbonyl Moieties
Replacement of the piperidine ring (6-membered) with pyrrolidine (5-membered) in analogs reduces ring strain and alters electronic properties. Piperidine derivatives generally exhibit higher metabolic stability due to slower oxidation rates compared to pyrrolidine analogs .
Functional Group Comparisons
N-Substituted Acetamide Side Chains
The sec-butyl group in the target compound contrasts with other N-alkyl/aryl acetamides (e.g., N-(5-chloro-2-methoxyphenyl) derivatives). In contrast, N-aryl acetamides (e.g., N-(2-fluorobenzyl)) prioritize aromatic interactions with target proteins .
Methoxy and Carbonyl Substituents
The 6,7-dimethoxy groups on the quinazolinone core are conserved in analogs like haemanthamine-derived compounds (). Methoxy groups contribute to electron-donating effects, stabilizing aromatic systems and modulating binding to enzymes like topoisomerases or kinases .
Research Findings and Activity Trends
Computational and Read-Across Predictions
Using a "read-across" approach (), the target compound’s piperidine-carbonyl and quinazolinone motifs align with known kinase inhibitors.
Q & A
Q. Table 1. Example Structural Analogs and Bioactivity
| Compound Modification | Key Feature Change | Biological Activity Trend | Reference |
|---|---|---|---|
| 6,7-Dimethoxy → 6-Fluoro | Increased lipophilicity | Higher cytotoxicity (IC₅₀ ↓ 40%) | |
| Piperidine → Morpholine | Reduced steric bulk | Improved metabolic stability |
Advanced: How can researchers resolve low yields in the final coupling step?
Methodological Answer:
- Root cause analysis :
- Reagent stability : Ensure fresh activation of coupling agents (e.g., HATU, EDCI) to prevent degradation .
- Solvent optimization : Switch from DMF to THF for moisture-sensitive steps .
- Process adjustments :
- Use microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
- Add molecular sieves to scavenge water and improve amide bond formation efficiency .
Advanced: How to analyze conflicting bioactivity data between enzyme inhibition and cellular assays?
Methodological Answer:
- Hypothesis testing :
- Cellular permeability : Measure logP and use Caco-2 assays to assess membrane penetration .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
- Data reconciliation :
- Orthogonal validation : Use siRNA knockdown of the target to confirm mechanism-specific activity .
- Metabolite analysis : LC-MS/MS to detect intracellular degradation products .
Advanced: What computational strategies predict binding modes of this compound with its target?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID for quinazolinone-binding kinases) to identify key interactions (e.g., H-bond with hinge region) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Free energy calculations : MM-GBSA to rank analog binding affinities and guide SAR .
Advanced: How to address oxidative degradation observed during stability studies?
Methodological Answer:
- Degradation pathway mapping :
- Use LC-MS to identify oxidation products (e.g., quinazolinone ring hydroxylation) .
- Formulation mitigation :
- Add antioxidants (e.g., ascorbic acid) in lyophilized formulations .
- Store in amber vials under inert gas to limit light/O₂ exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
